2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline
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Overview
Description
2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which can then be further functionalized .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact and enhance cost-effectiveness. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoxaline derivatives reacting with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazolines: Similar in structure but with different pharmacological properties.
Cinnolines: Another class of nitrogen-containing heterocycles with distinct biological activities.
Phthalazines: Structurally related but with unique chemical reactivity and applications.
Uniqueness
2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is unique due to the presence of the trifluoromethyl group and the pyridazinyl moiety, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
quinoxalin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O/c19-18(20,21)15-5-6-16(25-24-15)26-7-9-27(10-8-26)17(28)14-11-22-12-3-1-2-4-13(12)23-14/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRWZCUUMHQYQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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